Dodemorph

説明

Contextualization within Contemporary Agricultural Fungicide Development

Contemporary agricultural practices heavily rely on effective disease management strategies to ensure global food security. Fungicides play a crucial role in this, protecting crops from significant losses caused by plant pathogenic fungi researchgate.netagriculturejournals.cz. The development of new crop protection products is a complex and costly endeavor, often taking around a decade and substantial financial investment from discovery to market agriculturejournals.cz. In this landscape, compounds like Dodemorph, with established efficacy and unique modes of action, remain valuable tools. This compound is particularly effective against a wide range of fungal diseases, including powdery mildew, rust, and leaf spot, affecting diverse crops such as wheat, barley, oats, apples, grapes, and cucumbers ontosight.ai. Its systemic and curative properties allow it to be absorbed by the plant and halt fungal growth, making it an important component of integrated pest management (IPM) strategies echemi.com.

Historical Trajectory of Morpholine (B109124) Fungicides in Crop Protection

The history of chemical disease control in agriculture dates back centuries, with early methods involving inorganic substances like sulfur and copper compounds nih.goviupac.org. The mid-20th century marked a significant shift with the introduction of synthetic organic fungicides, offering improved activity and reduced phytotoxicity apsnet.org. The morpholine class of fungicides, including this compound, emerged during the late 1960s apsnet.orgnzpps.org. Other notable morpholine fungicides introduced around this period include Tridemorph (1969) and Fenpropimorph (1979) apsnet.orgwur.nl.

These compounds quickly gained prominence for their excellent control of cereal diseases, powdery mildew on vegetables and grapes, and Sigatoka of banana apsnet.org. For instance, Fenpropimorph was extensively used in the European cereal market during the 1980s, while Tridemorph was key for Sigatoka control apsnet.org. Morpholine fungicides are characterized by their protective and systemic activity nzpps.org. Despite decades of intensive use, morpholine fungicides have generally exhibited a low to medium risk for the development of resistance in target pathogens, a significant advantage compared to some other fungicide groups that rapidly faced resistance issues nzpps.orgbcpc.orgacs.org. This resilience is partly attributed to their multi-site inhibition of sterol biosynthesis bcpc.org.

Fundamental Role of this compound as a Sterol Biosynthesis Inhibitor in Fungal Pathogen Management

This compound exerts its fungicidal action by interfering with the sterol biosynthesis pathway in fungi, classifying it as a Sterol Biosynthesis Inhibitor (SBI) ontosight.aiechemi.comnih.gov. Specifically, this compound belongs to FRAC Group 5 (morpholines), which target two crucial enzymes within the fungal ergosterol (B1671047) biosynthesis pathway: the Δ8 → Δ7 isomerase (ERG2) and the Δ14 reductase (ERG24) acs.orgfrac.inforesearchgate.netnih.govepa.gov. Ergosterol is a vital component of fungal cell membranes, essential for their structural integrity and function ontosight.aiechemi.com.

By inhibiting these enzymes, this compound disrupts the normal production of ergosterol, leading to the accumulation of abnormal sterols, such as Δ8-sterols and Δ8,14-sterols, and a deficiency of ergosterol within the fungal cells researchgate.netnih.gov. These accumulated intermediates are toxic to fungal cells, compromising membrane integrity and ultimately leading to fungal growth inhibition and cell death ontosight.airesearchgate.net. This fundamental mode of action underpins this compound's effectiveness against a variety of fungal pathogens, particularly those causing powdery mildews (e.g., Erysiphe spp., Uncinula necator, Oidium spp.), as well as certain rusts and leaf spot diseases ontosight.aiechemi.com. Research has also documented its effectiveness against pathogens like Botrytis cinerea scirp.org.

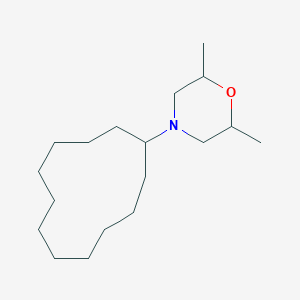

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-cyclododecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18/h16-18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXKCYUTURMERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCCCCCCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31717-87-0 (Parent) | |

| Record name | Dodemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041019 | |

| Record name | Dodemorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593-77-7 | |

| Record name | Dodemorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1593-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodemorph [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001593777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodemorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodemorph | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Dodemorph Action

Detailed Inhibition of the Fungal Sterol Biosynthesis Pathway

Dodemorph is classified as a sterol biosynthesis inhibitor (SBI), and its primary mode of action involves the inhibition of two critical enzymes in the later stages of the ergosterol (B1671047) biosynthesis pathway. This dual-target mechanism contributes to its efficacy as a fungicide.

Specific Inhibition of Δ8 → Δ7 Isomerase

This compound is a potent inhibitor of the enzyme sterol Δ8 → Δ7 isomerase (also known as ERG2). This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol backbone, a crucial step in the formation of the correct sterol structure for fungal membranes. Research has shown that morpholine (B109124) fungicides, including this compound, are highly effective inhibitors of this particular enzymatic step. The inhibition of Δ8 → Δ7 isomerase by morpholines typically occurs at nanomolar concentrations, indicating a high affinity for the enzyme. This blockage leads to the accumulation of sterols with an incorrect double bond configuration, such as Δ8-sterols.

Specific Inhibition of Δ14 Reductase

In addition to its effect on the Δ8 → Δ7 isomerase, this compound also inhibits the activity of sterol Δ14 reductase (also known as ERG24). This enzyme is responsible for the reduction of the double bond at the C14-C15 position of the sterol precursor. The inhibition of Δ14 reductase by morpholine fungicides generally occurs at micromolar concentrations. The simultaneous inhibition of this enzyme further disrupts the sterol biosynthesis pathway, leading to the accumulation of aberrant sterol intermediates, specifically those containing a double bond at the C14 position, such as ignosterol.

Table 1: Enzymatic Targets of this compound in Fungal Sterol Biosynthesis

| Enzyme Target | Catalyzed Reaction | Consequence of Inhibition |

| Δ8 → Δ7 Isomerase (ERG2) | Isomerization of the C8-C9 double bond to the C7-C8 position. | Accumulation of Δ8-sterols. |

| Δ14 Reductase (ERG24) | Reduction of the C14-C15 double bond. | Accumulation of Δ8,14-sterols. |

Consequences of Membrane Sterol Disruption on Fungal Cellular Integrity

The inhibition of Δ8 → Δ7 isomerase and Δ14 reductase by this compound results in a significant depletion of ergosterol, the primary sterol in fungal cell membranes, and a concurrent accumulation of toxic, aberrant sterol precursors. Ergosterol plays a vital role in maintaining the structural and functional integrity of the fungal plasma membrane, regulating its fluidity, permeability, and the activity of membrane-bound enzymes.

The incorporation of the accumulated atypical sterols into the fungal membranes leads to profound structural and functional alterations. These changes include:

Increased Membrane Permeability: The presence of incorrect sterols disrupts the tight packing of the phospholipid bilayer, leading to increased permeability of the cell membrane. This can result in the uncontrolled leakage of essential intracellular components, such as ions and small metabolites, and an increased influx of water, potentially leading to osmotic stress.

Altered Membrane Fluidity: The finely tuned fluidity of the fungal membrane, which is crucial for various cellular processes, is disrupted. This can impair the function of membrane-associated proteins, including enzymes and transporters.

Impaired Fungal Growth and Morphology: The culmination of these membrane disruptions severely hampers fungal growth and development. The inability to maintain a functional cell membrane leads to abnormal hyphal morphology and ultimately inhibits the proliferation of the fungus.

Comparative Mechanistic Analysis with Related Fungicide Classes

Understanding the mechanism of this compound in the context of other sterol biosynthesis inhibitors highlights its unique mode of action.

Distinction from Azole Fungicides Targeting CYP51 (Lanosterol Demethylase)

Azole fungicides, a major class of agricultural and medical antifungals, also inhibit ergosterol biosynthesis but at a different enzymatic step. The primary target of azoles is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51 or ERG11. This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, an earlier step in the pathway compared to the targets of this compound.

The key distinction lies in the specific enzyme inhibited and the resulting accumulated sterols. While this compound leads to the accumulation of Δ8 and Δ8,14-sterols, azole fungicides cause the accumulation of 14α-methylated sterols. This difference in the accumulated toxic sterols can result in varied biological effects and potential for cross-resistance.

Table 2: Mechanistic Comparison of this compound and Azole Fungicides

| Feature | This compound (Morpholine) | Azole Fungicides |

| Primary Target Enzyme(s) | Δ8 → Δ7 Isomerase (ERG2) and Δ14 Reductase (ERG24) | Lanosterol 14α-demethylase (CYP51/ERG11) |

| Accumulated Sterols | Δ8-sterols and Δ8,14-sterols | 14α-methylated sterols |

| FRAC Group | 5 | 3 |

Differentiation from Spiroxamine and its Primary Targets

Spiroxamine is another fungicide that inhibits sterol biosynthesis and belongs to the spiroketalamine chemical class. Interestingly, like this compound, Spiroxamine also targets both Δ14 reductase and Δ8→Δ7-isomerase. Therefore, their primary mechanism of action is fundamentally the same.

While both this compound and Spiroxamine share the same enzymatic targets, potential differences in their fungicidal activity could arise from variations in their chemical structure, which may influence their uptake, translocation within the fungus, and their relative affinity for the two target enzymes. However, from a mechanistic standpoint, they are grouped together in their mode of action.

Antimicrobial Efficacy and Spectrum of Biological Activity

Antifungal Efficacy Against Key Plant Pathogens

Dodemorph is a prominent fungicide within the morpholine (B109124) class, known for its ability to inhibit sterol biosynthesis in fungal cell membranes by targeting the Δ8 → Δ7 isomerase enzyme apsnet.org. This mechanism disrupts the integrity of the fungal cell membrane, leading to cell death .

Control of Sphaerotheca pannosa var. rosae and Other Powdery Mildew Species

This compound is widely employed for managing fungal diseases, particularly powdery mildews scirp.orgontosight.ai. It has demonstrated satisfactory control of rose powdery mildew, caused by Sphaerotheca pannosa var. rosae, in glasshouse trials cabidigitallibrary.orgcapes.gov.br. In these trials, this compound achieved approximately 75% efficacy cabidigitallibrary.org. Its performance has been noted to be comparable to, and sometimes even surpass, other antifungal compounds and biological control agents in controlling this specific pathogen apsnet.orguonbi.ac.kecabidigitallibrary.org. Strategies involving the rotation of various antifungal compounds, with or without this compound, have consistently provided effective disease control against rose powdery mildew cabidigitallibrary.orgresearchgate.net.

Activity Against Botrytis cinerea

This compound exhibits significant antifungal activity against Botrytis cinerea, commonly known as gray mold scirp.org. Research indicates that the fungistatic effect of morpholine derivatives, including this compound, against Botrytis cinerea can be noticeably enhanced through a synergistic joint action by altering the ratio of its diastereomers scirp.orgscirp.org. While individual diastereomers may not always show significant differences in activity, their mixtures consistently demonstrate higher toxicity scirp.org. The synergistic effect observed with mixtures of this compound diastereomers is particularly pronounced against B. cinerea scirp.org. The cis-isomer of this compound has been found to be significantly more active than the trans-isomer against Botrytis cinerea researchgate.net.

Investigation of this compound's Antibacterial Properties

Beyond its primary role as a fungicide, this compound also possesses antibacterial side effects, standing out as the most active among morpholine fungicides in this regard scirp.orgscirp.org.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Species

This compound demonstrates antibacterial activity against both Gram-positive and certain Gram-negative bacterial species scirp.org. Generally, Gram-positive bacteria have shown greater sensitivity to morpholine fungicides compared to Gram-negative bacteria scirp.org. Studies have investigated the growth inhibitory effects of this compound on various bacterial strains, including species from genera such as Agrobacterium, Bradyrhizobium, Rhizobium, Erwinia, Pseudomonas, Xanthomonas, and Corynebacterium scirp.org.

Stereospecificity of Antibacterial Action (cis- vs. trans-Diastereomers)

The antibacterial action of this compound exhibits stereospecificity. The diequatorial (cis-) form of this compound consistently demonstrates higher antibacterial activity than its axial-equatorial (trans-) form scirp.orgscirp.orgresearchgate.net. However, unlike its antifungal synergistic effects, no synergy has been observed in the joint antibacterial action of the cis- and trans-diastereomers of this compound scirp.orgscirp.orgresearchgate.net. The toxicity of this compound diastereomers is closely correlated with their partition between bacterial cells and the surrounding medium scirp.orgscirp.org. Furthermore, considerable differences in degradation rates have been detected among various bacterial species, with the meso-(RS)-diastereomer being deteriorated more intensively than the trans-(SS and RR)-forms in bacteria such as Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens scirp.orgscirp.org. This stereospecific degradation can lead to changes in the ratio of diastereomers in the medium, which in turn can influence the antifungal performance of this compound scirp.orgscirp.org.

Impact of Diastereomeric Composition on Antimicrobial Performance

Correlation Between Isomer Ratios and Biological Activity

The biological activity of this compound is closely correlated with the ratio of its diastereomers. The diequatorial (cis-) form of this compound has consistently demonstrated higher antibacterial activity than the axial-equatorial (trans-) form. scirp.orgresearchgate.netresearchgate.netscirp.org While the cis-isomer is generally more active, the synergistic effect observed in mixed formulations suggests that the optimal biological activity is not solely dependent on the concentration of the most active isomer but also on the interplay between different diastereomeric forms. scirp.orgresearchgate.net

The stereoselective degradation of this compound diastereomers by plant-associated bacteria can alter their ratio in the medium, consequently influencing the antifungal performance of this compound preparations. scirp.org This highlights the dynamic relationship between isomer composition, environmental factors, and the resulting antimicrobial efficacy.

Table 1: Illustrative Antifungal Activity of this compound Diastereomers and Mixtures against Botrytis cinerea scirp.orgresearchgate.net

| Formulation Type | Expected Inhibition (%) (Colby's Model) | Measured Inhibition (%) | Increase in Efficacy (%) |

| Cis-isomer alone | N/A | 34.2 | N/A |

| Trans-isomer alone | N/A | 1.5 | N/A |

| 3 Cis + 2 Trans | 25.4 | 30.9 | 5.5 |

Note: Data presented is illustrative and based on findings where a specific commercial product (Meltatox 40 ec) with a 3 cis + 2 trans diastereomer ratio was evaluated at 5 mg·L⁻¹ against Botrytis cinerea. scirp.orgresearchgate.net

Fungicide Resistance Development and Strategic Management

Analysis of Resistance Mechanisms in Fungal Populations

Fungal pathogens can evolve various mechanisms to overcome the inhibitory effects of fungicides. For dodemorph, these mechanisms primarily involve alterations in the sterol biosynthesis pathway, which is its primary target.

Target-Site Mutations and Reduced Sensitivity to this compound

This compound exerts its fungicidal action by inhibiting two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: Δ14-reductase and Δ8→Δ7 isomerase wikipedia.orgherts.ac.ukherts.ac.ukfishersci.camims.comwikidata.orgfishersci.nonih.govmycocentral.euwikidata.org. Ergosterol is a vital component of fungal cell membranes, and its disruption compromises membrane integrity, leading to cell death wikipedia.orgherts.ac.uk.

Resistance to morpholine (B109124) fungicides, including this compound, is often characterized by a "decreased sensitivity" in fungal populations rather than a complete loss of control fishersci.cafishersci.nomims.com. Research indicates that resistance in this group is typically under "polygenic control," meaning multiple genes or genetic factors contribute to the resistant phenotype, rather than a single major target-site mutation nih.gov. For instance, studies on fenpropimorph, another morpholine fungicide, in Saccharomyces cerevisiae revealed that resistance involved two recessive genes wikipedia.org. While general mechanisms of resistance development include alterations in the target protein due to mutations, specific named target-site mutations directly linked to this compound resistance are not as extensively documented in the literature as they are for some other fungicide classes, such as demethylation inhibitors (DMIs) mims.comuni.lu.

Implementation of Resistance Mitigation Strategies

Effective resistance management is crucial for sustaining the utility of this compound in crop protection. Strategies focus on reducing selection pressure on fungal populations and diversifying control methods.

Rotational Application with Fungicides Possessing Distinct Modes of Action

A cornerstone of fungicide resistance management is the rotational application of fungicides with distinct modes of action herts.ac.ukfishersci.camims.comnih.govnih.govnih.gov. Since this compound belongs to FRAC Group 5, it is recommended to rotate its use with fungicides from different FRAC groups that target different biochemical pathways in the fungus herts.ac.ukfishersci.canih.gov. This strategy prevents continuous selection pressure on the ergosterol biosynthesis pathway, making it more difficult for resistant fungal strains to establish and proliferate.

For instance, after a certain number of this compound applications, it is advisable to switch to a fungicide from a different FRAC group, such as triazoles (FRAC Group 3, which inhibit a different step in sterol biosynthesis) or strobilurins (FRAC Group 11, which inhibit respiration) herts.ac.ukfishersci.ca. Studies have demonstrated that strategies involving the rotation of different antifungal compounds, with or without this compound, can provide very good and consistent disease control thegoodscentscompany.com.

Co-Application or Alternation with Non-Cross-Resistant Fungicides

Another effective strategy to mitigate resistance development is the co-application (tank-mixing) or alternation of this compound with fungicides that are not cross-resistant to it herts.ac.ukfishersci.camims.comnih.gov. This approach ensures that if a fungal strain develops reduced sensitivity to this compound, it will still be controlled by the co-applied or subsequently applied fungicide with a different mode of action.

Amines, including this compound, can be effective non-cross-resistant partner fungicides for DMIs, particularly for controlling powdery mildews and rusts fishersci.ca. When using mixtures or alternating applications, it is crucial to apply recommended label rates to ensure effective disease control and prevent the acceleration of resistance development that can occur with reduced rates fishersci.ca. This combined approach provides a broader spectrum of control and significantly reduces the risk of resistance buildup in fungal populations.

Methodologies for Monitoring Resistance Evolution in Pathogen Populations

Monitoring the evolution of fungicide resistance in pathogen populations is a critical component of effective resistance management. Early detection of reduced sensitivity or resistance allows for timely adjustments in fungicide application strategies, thereby preserving the effectiveness of available chemistries. Methodologies for monitoring resistance broadly fall into phenotyping (biological assays) and genotyping (molecular approaches).

Phenotyping (Biological Assays)

Phenotypic monitoring involves assessing the ability of fungal isolates to grow or survive in the presence of varying concentrations of a fungicide. These methods directly measure the sensitivity of a pathogen population to a specific active ingredient.

Detached Leaf or Leaf-Disk Assays: This bioassay is a commonly employed method, particularly for obligate biotrophic pathogens like grapevine powdery mildew (Erysiphe necator), which are difficult to culture in vitro mdpi.comgrdc.com.au. In this method, diseased plant tissues or spores are inoculated onto detached leaves or leaf disks, which are then treated with different fungicide concentrations. The subsequent fungal growth or disease development is observed and compared to untreated controls or sensitive reference strains mdpi.com. Fungi can be categorized as sensitive (killed by the fungicide), reduced sensitive (survive low doses), or resistant (survive high doses) grdc.com.au. While providing direct evidence of biological efficacy, these bioassays are often time-consuming, laborious, and require the constant availability of susceptible host plants and careful purification of individual pathogen strains mdpi.comtaylorfrancis.com.

Genotyping (Molecular Approaches)

Molecular methodologies offer a faster and often more sensitive alternative for detecting fungicide resistance, especially when the genetic basis of resistance is known. These techniques focus on identifying specific mutations in target genes that confer resistance.

DNA-Based Detection: Once a specific mutation is linked to fungicide resistance, genotyping tools can be developed to detect these mutations directly from fungal DNA extracted from laboratory cultures or diseased plant samples grdc.com.au. Techniques such as PCR (Polymerase Chain Reaction) and DNA probe technology allow for high-throughput screening and rapid detection of emerging resistance, often within days, compared to weeks for phenotypic assays grdc.com.autaylorfrancis.comresearchgate.netresearchgate.net. For morpholine fungicides, including this compound, resistance in wheat powdery mildew (Blumeria graminis f. sp. tritici) has been associated with a specific mutation, V295L, in the C-14 reductase (erg24) gene nih.gov.

Genomic Surveillance and Population Genetics: Advanced molecular approaches, such as whole-genome sequencing, enable comprehensive genomic surveillance of pathogen populations. This allows researchers to investigate the population genetics and molecular epidemiology of fungicide resistance, tracking the frequency, distribution, and evolutionary dynamics of resistance mutations over time and across geographical regions nih.gov. This provides a deeper understanding of how resistance emerges and spreads, informing more targeted management strategies.

Detailed Research Findings

Research has identified specific genetic markers associated with resistance to morpholine fungicides, providing a basis for molecular monitoring.

| Fungicide Class | Target Pathogen | Resistance Mechanism (Gene/Mutation) | Impact on Fungicide Efficacy | Reference |

| Morpholines | Blumeria graminis f. sp. tritici (Wheat powdery mildew) | erg24 gene, V295L mutation | Decreased efficacy of morpholine fungicides | nih.gov |

The V295L mutation in the erg24 gene in Blumeria graminis f. sp. tritici serves as a key indicator for morpholine resistance, highlighting the utility of molecular diagnostics in monitoring the evolution of fungicide resistance in the field nih.gov. While this compound has historically been considered to have a low to medium risk of resistance compared to some other fungicide classes fao.orgfao.org, instances of decreased sensitivity in powdery mildews and the development of resistant strains, such as in Sporothrix flocculosa, underscore the importance of continuous monitoring fao.orgapsnet.org.

Environmental Fate and Biogeochemical Behavior

Degradation and Persistence in Environmental Compartments

Dodemorph is generally considered a moderately persistent substance in environmental matrices, with its dissipation influenced by various abiotic and biotic factors.

This compound-acetate is not classified as a highly persistent substance in soil publications.gc.ca. Its dissipation in soil is primarily governed by biotransformation processes, which play a significant role in its breakdown publications.gc.ca. The soil half-life (DT50) for this compound-acetate typically ranges from 29 to 73 days, with a reported typical value of 41 days publications.gc.caherts.ac.ukagropages.com. Some studies indicate a DT50 of 73 days specifically agropages.com.

This compound exists in cis- and trans-isomeric forms, which exhibit varying degradation rates in soil and water . Research indicates that trans-Dodemorph is more persistent than its cis-isomers. Bacterial strains have been observed to degrade trans-Dodemorph at rates ranging from 34.1 to 110.7 μg/g cells/hour, while cis-isomers show faster degradation rates of 42.7 to 162.9 μg/g cells/hour .

Table 1: Degradation Rates of this compound Isomers by Bacterial Strains

| Isomer | Degradation Rate (μg/g cells/hour) |

| trans-Dodemorph | 34.1–110.7 |

| cis-Dodemorph | 42.7–162.9 |

Phototransformation is a significant degradation pathway for this compound, occurring rapidly in both water and soil, and often serving as the dominant mode of transformation publications.gc.ca. In soil, the phototransformation dissipation time to 50% (DT50) for this compound is approximately 2.7 days publications.gc.ca. This mechanism is also anticipated to be the primary mode of transformation on plant surfaces publications.gc.ca.

In the atmospheric compartment, this compound exhibits a short phototransformation half-life, typically less than three days publications.gc.ca. Specifically, photochemical oxidative degradation in the air has a DT50 of 9.7 hours, as determined by Atkinson calculations pic.int. Studies on direct phototransformation in purified water are conducted under controlled conditions, utilizing artificial light and sterile environments, without the use of sensitizers like acetone (B3395972), to simulate natural sunlight wipo.intlegislation.gov.uk.

This compound is characterized as a non-mobile chemical in soils, indicating a low likelihood of leaching into groundwater publications.gc.caherts.ac.ukesslabshop.comesslabshop.com. This limited mobility is attributed to its cationic nature under acidic and neutral pH conditions, which facilitates strong electrostatic adsorption to soil particles publications.gc.ca.

The sorption coefficient (Koc) values for this compound in various soil textures range from 4200 to 48000 mL g⁻¹, signifying high adsorption capacity and minimal risk of leaching publications.gc.caagropages.com. A predicted log Koc of 3.2 further supports its moderate persistence and non-mobile classification in soil mdpi.comresearchgate.netresearchgate.net. The Groundwater Ubiquity Score (GUS) for this compound is -0.65, which is indicative of low leachability herts.ac.ukmdpi.comresearchgate.netresearchgate.net. Despite its low leaching potential, this compound has been detected in surface and groundwater, suggesting historical intensive use or potential unapproved applications, particularly given its restricted use to glasshouse ornamental plants since 2015 mdpi.comresearchgate.net. The potential for particle-bound transport of this compound is considered high herts.ac.uk.

Table 2: Key Environmental Fate Parameters of this compound

| Parameter | Value | Interpretation/Notes |

| Soil Half-life (DT50) | 29–73 days (typical 41 days) publications.gc.caherts.ac.ukagropages.com | Moderately persistent in soil |

| Soil Phototransformation DT50 | 2.7 days publications.gc.ca | Rapid degradation via light in soil |

| Air Photochemical Oxidative Degradation DT50 | 9.7 hours pic.int | Very rapid degradation in air |

| Soil Organic Carbon Partition Coefficient (Koc) | 4200–48000 mL g⁻¹ (log Koc 3.2) publications.gc.caagropages.commdpi.comresearchgate.netresearchgate.net | High adsorption, low mobility in soil |

| Groundwater Ubiquity Score (GUS) | -0.65 herts.ac.ukmdpi.comresearchgate.netresearchgate.net | Non-mobile, low groundwater leaching potential |

| Potential for Particle Bound Transport | High herts.ac.uk | Indicates potential for transport bound to soil particles |

Biotransformation Processes in Ecological Systems

Biotransformation plays a role in the environmental fate of this compound, particularly in waste treatment systems and through microbial interactions.

Studies investigating the fate of this compound during anaerobic digestion of biological waste have yielded varied findings. Some research indicates that this compound largely remains stable and unchanged under specific pH conditions during anaerobic digestion, suggesting its potential persistence in waste treatment systems ebi.ac.uknih.gov. This stability is linked to a clear pH-dependency in its partitioning between solid and water phases ebi.ac.uknih.gov. At pH values below its pKa of 7.8, protonated this compound molecules become predominant. However, a significant release into the water phase is observed only at pH values of 5 and below ebi.ac.uknih.gov. In the pH range of 5 to 7.8, this compound forms strong bonds with the carboxyl groups of organic matter, making it difficult to extract completely from the solid waste matrix ebi.ac.uknih.gov.

Conversely, other findings suggest that this compound residues can be effectively broken down during anaerobic digestion, implying effective biodegradation processes that contribute to minimal long-term environmental accumulation .

This compound exists as a mixture of cis- and trans-diastereomers, which exhibit different degradation rates in biological systems . The trans-isomer has been found to be more persistent than the cis-isomer . Importantly, the biodegradation of this compound by plant-associated microbial communities can be stereoselective, leading to alterations in the ratio of these synergistically interacting diastereomers scirp.org.

Research indicates that the diequatorial (cis)-form of this compound demonstrates higher antibacterial activity compared to its axial-equatorial (trans)-form researchgate.net. This stereospecific degradation process can significantly influence and potentially enhance the antifungal performance of this compound-based preparations against filamentous fungi by changing the optimal ratio of isomers in the environment scirp.org.

Studies on Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

This compound, primarily in its acetate (B1210297) form, exhibits specific behaviors regarding its occurrence and distribution within environmental compartments, including aquatic and terrestrial systems. Research indicates that this compound-acetate is not classified as a persistent substance in either soil or water, with phototransformation identified as a dominant degradation pathway in both media fishersci.ca.

Persistence and Degradation: Studies on the environmental half-lives (DT₅₀) of this compound-acetate reveal its relatively rapid dissipation across various matrices. In aquatic environments, its half-life is notably short, ranging from 4 to 17 hours, suggesting quick breakdown in water bodies. In soil, this compound-acetate demonstrates moderate persistence, with reported half-lives between 29 and 73 days fishersci.ca. Another study predicted a soil DT₅₀ of 41 days nih.govfishersci.ca. In sediment, the compound shows a longer half-life, ranging from 117 to 221 days fishersci.ca. Volatilization is also considered an important route of dissipation, although its phototransformation half-life in air is less than three days fishersci.ca.

The following table summarizes the environmental half-life data for this compound-acetate:

| Environmental Compartment | Half-Life (DT₅₀) | Reference |

| Water | 4–17 hours | fishersci.ca |

| Soil | 29–73 days | fishersci.ca |

| Soil | 41 days (predicted) | nih.govfishersci.ca |

| Sediment | 117–221 days | fishersci.ca |

| Air (Phototransformation) | < 3 days | fishersci.ca |

Mobility and Bioaccumulation: this compound is characterized as moderately persistent in soil and generally non-mobile nih.gov. Based on its physico-chemical parameters, it is not broadly expected to leach into groundwater nih.gov. A predicted log Koc value of 3.2 further supports its non-mobile classification, with a Groundwater Ubiquity Score (GUS) of -0.65 nih.govfishersci.ca. This compound-acetate does not meet the Track 1 criterion for bioaccumulation, as its octanol-water partition coefficient (log Kow) values, ranging from 2.5 to 4.2, are below the established criterion fishersci.ca. This indicates a low bioaccumulation capacity nih.gov.

Environmental Occurrence and Distribution: Despite predictions of low groundwater leaching, this compound has been detected in environmental monitoring studies. A Portuguese environmental case study reported the presence of this compound in both surface water and groundwater with a detection frequency of 46% nih.govfishersci.ca. This finding suggests that while its use has been restricted to glasshouse ornamental plants since 2015 in some regions, its continued presence could indicate intensive historical use or potential "off-label" applications nih.govfishersci.ca. The detection of this compound in groundwater, despite its predicted non-mobility, highlights the complexity of real-world environmental distribution, potentially influenced by specific soil conditions, application methods, or hydrological pathways.

A known environmental transformation product of this compound is cis-2,6-dimethylmorpholine. The formation and fate of such transformation products are crucial for a comprehensive understanding of the compound's environmental impact.

Ecotoxicological Impact Assessments

Effects on Non-Target Organisms

Dodemorph has demonstrated varying degrees of toxicity to different non-target organisms, necessitating careful evaluation of its environmental release.

Aquatic Ecotoxicity: Impacts on Fish and Invertebrate Species

This compound is categorized as toxic to aquatic life basf.com. Studies have revealed its moderate toxicity to both fish and aquatic invertebrates herts.ac.ukmdpi.comontosight.ai.

Detailed Research Findings:

Fish: The 96-hour median lethal concentration (LC50) for Oncorhynchus mykiss (rainbow trout) is reported as 3.61 mg/L basf.com.

Aquatic Invertebrates: For Daphnia magna, the 48-hour median effective concentration (EC50) is 4.18 mg/L basf.com.

Aquatic Plants: The 72-hour EC50 for growth rate in Pseudokirchneriella subcapitata is 3.59 mg/L, with an EC10 of 2.23 mg/L basf.com.

While the bioconcentration factor (BCF) for this compound in Oncorhynchus mykiss ranges from 469 to 746, significant accumulation in organisms is not anticipated basf.com. Refined risk assessments for this compound-acetate have indicated that the risks to fish and aquatic invertebrates are below the established Levels of Concern (LOCs) publications.gc.ca.

Table 1: Aquatic Ecotoxicity Data for this compound

| Organism Type | Species | Endpoint | Duration | Value (mg/L) | Source |

| Fish | Oncorhynchus mykiss | LC50 | 96 h | 3.61 | basf.com |

| Aquatic Invertebrates | Daphnia magna | EC50 | 48 h | 4.18 | basf.com |

| Aquatic Plants | Pseudokirchneriella subcapitata | EC50 (growth rate) | 72 h | 3.59 | basf.com |

| Aquatic Plants | Pseudokirchneriella subcapitata | EC10 (growth rate) | 72 h | 2.23 | basf.com |

Terrestrial Ecotoxicity: Effects on Beneficial Insects, Pollinators, and Soil Microorganisms

This compound's impact extends to terrestrial ecosystems, affecting beneficial insects, pollinators, and soil microorganisms.

Beneficial Insects and Pollinators: this compound has been identified as having moderate toxicity to bees herts.ac.ukmdpi.com. Pesticides, including fungicides, can adversely affect pollinators through various exposure pathways, such as direct contact with spray residue, ingestion of contaminated pollen and nectar, or exposure to contaminated nesting sites and materials xerces.org.

Soil Microorganisms: Research indicates no significant adverse effects of this compound on key soil microbial processes. Specifically, no significant adverse effect was observed on nitrogen mineralization at a dose of 50 mg/kg soil over 28 days, nor on carbon mineralization at 3.13 mg/kg soil over 28 days herts.ac.uk. This compound is considered moderately persistent in soil, with a soil degradation half-life (DT50) of 41 days, and is largely non-mobile, suggesting that groundwater leaching is not expected herts.ac.ukmdpi.com. Adsorption to solid soil particles is considered probable basf.com.

Methodological Approaches in Ecotoxicological Research Design

Ecotoxicological research design for compounds like this compound involves a systematic approach to assess potential environmental risks. The core principle is to integrate environmental exposure data with ecotoxicological information by comparing predicted environmental concentrations (PECs) with concentrations at which adverse effects are observed in laboratory or field studies publications.gc.ca.

Key Methodological Elements:

Exposure Assessment: Expected Environmental Concentrations (EECs) are estimated using standardized models. These models incorporate factors such as the application rate of the substance, its physicochemical properties, and environmental fate characteristics, including dissipation and degradation rates publications.gc.ca.

Toxicity Testing: A tiered approach is commonly employed, progressing from controlled laboratory toxicity tests to more complex semi-field and field experiments. This stepwise procedure is particularly relevant for evaluating risks to organisms such as bees fao.org.

Acute Toxicity Tests: These are fundamental, involving the determination of endpoints like LC50 for fish and EC50 for aquatic invertebrates basf.com.

Chronic Toxicity Tests: Longer-term studies assess sub-lethal effects on growth, reproduction, and development.

Specific Organism Testing:

Honey Bees: Acute contact studies (LD50) and studies on the toxicity of residues on foliage (RT25, residual time resulting in 25% mortality after 24 hours exposure) are conducted to evaluate direct and indirect exposure risks fao.org.

Soil Microorganisms: Tests assessing impacts on vital soil processes, such as nitrogen and carbon mineralization, are crucial for understanding effects on soil health herts.ac.uk.

Environmental Fate Studies: These studies investigate the persistence (e.g., DT50), mobility (e.g., adsorption in soil, leaching potential), and bioaccumulation potential (e.g., Bioconcentration Factor, BCF) of the compound in various environmental compartments basf.comherts.ac.ukmdpi.com.

Passive Sampling Techniques: For monitoring contaminants in aquatic environments, techniques like the Polar Organic Chemical Integrative Sampler (POCIS) are utilized. These samplers allow for the pre-concentration of trace contaminants, enhancing detection capabilities mdpi.com.

Toxicological Considerations and Human Health Implications

Occupational Exposure Risk Assessment in Agricultural Settings

Occupational exposure to dodemorph in agricultural settings, particularly during post-application activities, presents significant human health risk concerns publications.gc.ca. These risks are considered to exceed those associated with initial product handling and application publications.gc.ca. The primary routes of exposure for agricultural workers are dermal contact, followed by inhalation sci-hub.semdpi.com.

Key factors influencing occupational exposure include the amount of dislodgeable foliar residue (DFR) and the specific activities performed by workers publications.gc.canih.govresearchgate.net. DFR refers to the amount of pesticide residue that can be transferred from treated plant surfaces to the skin through contact publications.gc.ca. Transfer coefficients (TCs) are utilized to estimate dermal exposure based on contact with treated foliage at various times post-application publications.gc.canih.govresearchgate.net. Additionally, the rate at which work is performed has been identified as a determinant of dermal exposure nih.govresearchgate.net. Poor ventilation systems within greenhouse environments can exacerbate the accumulation of pesticide levels, thereby increasing worker exposure sci-hub.se.

Regulatory bodies, such as Health Canada's Pest Management Regulatory Agency (PMRA), have highlighted concerns regarding post-application occupational risks for this compound-acetate, indicating that current mitigation strategies may be insufficient publications.gc.ca. Consequently, Restricted Entry Intervals (REIs) are established to define the minimum safe duration before workers can re-enter a treated site, aiming to ensure residues decline to acceptable levels publications.gc.caresearchgate.net.

Characterization of Post-Application Worker Exposure Scenarios

Post-application worker exposure to this compound primarily occurs through direct contact with treated foliage during routine agricultural tasks. Studies conducted in rose greenhouses in the Netherlands have provided quantitative data on dermal exposure during various activities.

Dermal Exposure Scenarios: Workers engaged in activities such as cutting, sorting, and bundling of rose flowers exhibited measurable dermal exposure to this compound sci-hub.senih.govresearchgate.net. For instance, a study involving 75 workers showed an hourly dermal exposure to this compound of 1.8 mg/h during cutting activities sci-hub.senih.govresearchgate.net. Comparable exposure levels were observed during sorting (21 workers) and bundling (30 workers) tasks nih.govresearchgate.net.

The transfer of this compound from foliage to workers' skin is quantified using transfer factors. For this compound, a transfer factor of 4,550 cm²/h was estimated, reflecting the amount of surface area contacted per hour that leads to exposure nih.govresearchgate.net.

Table 1: Dermal Exposure and Transfer Factors for this compound in Rose Greenhouses

| Activity | Number of Workers | Dermal Exposure (mg/h) | Transfer Factor (cm²/h) |

| Cutting | 75 | 1.8 sci-hub.senih.govresearchgate.net | 4,550 nih.govresearchgate.net |

| Sorting | 21 | Comparable to cutting nih.govresearchgate.net | Comparable to cutting nih.govresearchgate.net |

| Bundling | 30 | Comparable to cutting nih.govresearchgate.net | Comparable to cutting nih.govresearchgate.net |

Despite the importance of DFR data for exposure assessment, chemical-specific data for this compound has been limited publications.gc.ca. Regulatory assessments have sometimes relied on default values, such as using 20% of the application rate to estimate peak DFR on day 0 after application for both greenhouse and field roses publications.gc.ca. For field roses, an outdoor dissipation rate of 10% per day was applied to calculate DFR on subsequent days; however, this rate is not considered appropriate for greenhouse environments due to differing conditions like humidity, temperature, and UV light publications.gc.ca. Consequently, for greenhouse roses, only day 0 post-application exposure could be reliably assessed in some evaluations publications.gc.ca.

Inhalation Exposure Scenarios: Inhalation exposure to this compound is generally considered minimal in post-application scenarios due to its relatively low vapor pressure (1.2 × 10⁻⁵ kPa), which is just above the North American Free Trade Agreement (NAFTA) criteria for an indoor inhalation waiver (VP < 1 × 10⁻⁵ kPa) publications.gc.ca. A comprehensive indoor (greenhouse) inhalation post-application exposure assessment has been challenging to conduct due to the unavailability of adequate data on this compound air concentrations following application publications.gc.ca. While some studies suggest that inhalation contributes less than 1% to total pesticide exposure for non-volatile organic compounds, this might be an underestimation if clothing penetration is not fully accounted for researchgate.net.

Analytical Methods for Quantifying Dermal and Inhalation Exposure

Accurate quantification of occupational exposure to this compound relies on validated analytical methods for both dermal and inhalation routes.

Analytical Methods for Quantifying Dermal Exposure: Methods for assessing dermal exposure typically involve the analysis of dislodgeable foliar residues and the collection of residues from workers' skin or clothing, often using cotton gloves ebi.ac.uknih.govresearchgate.netdss.go.th.

A gas chromatographic (GC) method employing on-column injection and nitrogen-phosphorus detection has been developed and validated for the quantification of this compound ebi.ac.uknih.govresearchgate.net. This method demonstrated high analytical recovery, exceeding 95% from both "foliar dislodgeable residue solutions" and cotton gloves ebi.ac.uknih.govresearchgate.netdss.go.th. This compound residues were found to be stable for at least five months in foliar dislodgeable residue solutions and six months on cotton gloves when stored under refrigerated conditions ebi.ac.uknih.govresearchgate.net. The between-day coefficients of variation for this method were consistently around 6% for both matrices ebi.ac.uknih.govresearchgate.net. The limits of detection (LOD) were established at 3 micrograms per leaf sample and 150 micrograms per pair of gloves ebi.ac.uknih.govresearchgate.netdss.go.th.

Table 2: Validation Parameters for Gas Chromatographic Analysis of this compound

| Parameter | Foliar Dislodgeable Residue Solutions | Cotton Gloves |

| Analytical Recovery | >95% ebi.ac.uknih.govresearchgate.netdss.go.th | >95% ebi.ac.uknih.govresearchgate.netdss.go.th |

| Stability (Refrigerated) | ≥5 months ebi.ac.uknih.govresearchgate.net | ≥6 months ebi.ac.uknih.govresearchgate.net |

| Between-day Coefficient of Variation | 6% ebi.ac.uknih.govresearchgate.net | 6% ebi.ac.uknih.govresearchgate.net |

| Limit of Detection (LOD) | 3 µg per leaf sample ebi.ac.uknih.govresearchgate.netdss.go.th | 150 µg per pair of gloves ebi.ac.uknih.govresearchgate.netdss.go.th |

Other general methods for dermal exposure assessment include whole-body dosimetry (WBD) and patch application, which involve placing absorbent materials on different parts of the body or under clothing to collect pesticide residues nih.govnih.govcriver.com.

Analytical Methods for Quantifying Inhalation Exposure: For the measurement of inhalation exposure, personal air samplers are generally recommended to collect the 'inspirable' fraction of airborne pesticides nih.govcriver.com. However, specific challenges have been noted for this compound. Institute of Occupational Medicine (IOM) samplers, designed to collect the inspirable aerosol fraction, when equipped with glass-fiber or cellulose (B213188) filters, were found to be unsuitable for reliable sampling of airborne this compound ebi.ac.uknih.govresearchgate.net. This unsuitability was attributed to issues such as breakthrough or breakdown of the fungicide during the sampling process ebi.ac.uknih.govresearchgate.net. This highlights the need for further development or refinement of analytical methods to accurately quantify airborne this compound concentrations in agricultural settings, particularly in enclosed environments like greenhouses publications.gc.ca.

Human biomonitoring (HBM), which involves quantifying the substance or its metabolites in biological samples (e.g., urine, blood), is also considered a precise means of estimating the absorbed dose of a pesticide, especially when supported by human metabolism and pharmacokinetic data nih.govcriver.comhbm4eu.eu.

Advanced Research Methodologies and Analytical Techniques

Chromatographic and Spectrometric Methodologies for Dodemorph Analysis

Chromatographic and spectrometric techniques form the cornerstone of this compound analysis, offering the necessary separation power and detection sensitivity. These methodologies are vital for isolating this compound from complex matrices and identifying it with high specificity, even at trace levels.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the separation and quantification of this compound isomers perkinelmer.comnih.gov. This compound exists as a mixture of cis- and trans-isomers, which exhibit distinct physicochemical properties and biological activities scirp.orgscirp.org. LC-MS/MS is highly recommended for separating and quantifying these isomers, for instance, in studies investigating bacterial degradation .

LC-MS/MS offers unmatched sensitivity and selectivity, making it a preferred method for multi-residue pesticide analysis, capable of detecting hundreds of compounds in a single run perkinelmer.comthermofisher.com. For this compound, with a molecular mass of 281.48 g/mol and a chemical formula of C₁₈H₃₅NO, MS detection is highly effective herts.ac.ukwikidata.orgnih.gov. The technique typically employs multiple reaction monitoring (MRM) mode for both quantification and qualification, enhancing reliability nih.goveurl-pesticides.eu. While LC-MS/MS generally provides excellent recovery rates, matrix effects can sometimes influence quantification, suggesting the potential benefit of incorporating internal standards during calibration and sample preparation to improve accuracy perkinelmer.comthermofisher.com. Studies have demonstrated that LC-MS/MS can achieve low limits of quantification for this compound, such as 0.005 mg/kg eurl-pesticides.eu.

Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) is a selective and sensitive technique commonly employed for the residue analysis of compounds containing nitrogen and phosphorus, including this compound echemi.comthermoscientific.frnih.gov. GC-NPD is particularly useful for screening purposes, although Gas Chromatography coupled with Mass Spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is often used for confirmation and multi-residue pesticide screening eurl-pesticides.eunih.govphenomenex.com.

Sample preparation for GC-NPD analysis typically involves extraction procedures followed by clean-up steps, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), to remove matrix interferences and concentrate the analytes thermoscientific.frnih.govcapes.gov.br. For this compound, GC methods have demonstrated low limits of quantification, with reported values as low as 0.01 mg/kg in certain matrices eurl-pesticides.eu. Recovery rates for GC-NPD methods in various animal matrices for organophosphorus pesticides have been reported, for example, ranging from 59% to 117% in milk, 60% to 81% in liver, and 68% to 76% in muscle nih.gov.

An example of reported analytical performance for this compound using GC and LC methods is presented below:

Table 1: Analytical Performance of this compound Quantification Methods

| Method | Recovery (%) | Repeatability (RSD%) | LOQ (mg/kg) |

| LC | 93-96 | 4-5 | 0.005 |

| GC | 95-101 | 9-23 | 0.01 |

(Note: This is an interactive data table based on data from eurl-pesticides.eu. Recovery and repeatability values are indicative and can vary based on matrix and specific method parameters.)

Development of Stereospecific Analytical Procedures for Diastereomers

The development of stereospecific analytical procedures is critical for this compound due to its existence as a mixture of stereoisomers, specifically cis- and trans-diastereomers scirp.orgscirp.org. These diastereomeric forms are not mirror images but differ in spatial arrangement, leading to variations in their physicochemical properties, degradation rates, and biological activities, including antifungal performance scirp.orgscirp.orgresearchgate.net.

Application of Supercritical Fluid Extraction in Pesticide Residue Analysis in Environmental Samples

Supercritical Fluid Extraction (SFE) represents an environmentally friendly and efficient methodology for the analysis of pesticide residues, including this compound, in various environmental samples such as soil, fruits, and vegetables nih.govnih.govresearchgate.netmdpi.com. SFE utilizes supercritical carbon dioxide (sc-CO₂), which possesses unique properties that make it an attractive extraction solvent. Sc-CO₂ demonstrates high solvation power for non-polar and medium-polar compounds while maintaining high selectivity against more polar interfering substances mdpi.com.

The advantages of SFE over conventional solvent extraction methods include reduced solvent consumption, shorter extraction times, and improved efficiency researchgate.net. While neat sc-CO₂ is effective for many compounds, the addition of co-solvents like methanol (B129727) or acetone (B3395972) is often necessary when dealing with strong solute-matrix interactions, particularly in complex food matrices mdpi.com. SFE methods, when coupled with highly sensitive analytical techniques like GC-MS/MS, can achieve very low detection limits, sometimes in the sub-ppb range for pesticides in soil, with good extraction efficiencies typically ranging from 80.4% to 106.5% nih.govmdpi.com. This makes SFE a valuable tool for comprehensive pesticide residue analysis in environmental monitoring.

Utilization of Certified Analytical Reference Materials for Method Validation

The utilization of Certified Analytical Reference Materials (CARMs) is paramount for ensuring the accuracy, reliability, and comparability of analytical results in this compound analysis and method validation aoac.orglgcstandards.comhpc-standards.comaoac.org. CARMs are essential for laboratories to establish and maintain compliance with regulatory limits for pesticide residues and to provide consistent and accurate data for safety assessments hpc-standards.com.

These reference materials are produced under stringent quality control standards, often adhering to international accreditations such as ISO/IEC 17025 for testing and calibration laboratories and ISO 17034 for reference material producers lgcstandards.comhpc-standards.com. CARMs are used for several critical aspects of method validation, including the generation of calibration curves, evaluation of recovery rates, and assessment of matrix effects perkinelmer.comaoac.orgaoac.org. Reputable organizations like the National Institute of Standards and Technology (NIST) and the Institute for Reference Materials and Measurements (IRMM) are key providers of such materials aoac.org. Regular monitoring of this compound residues in food and the environment critically relies on the availability and proper use of high-quality reference materials to ensure data integrity and regulatory compliance hpc-standards.com.

Compound Names and PubChem CIDs

Synthesis Pathways and Derivative Research

Chemical Synthesis of Dodemorph

This compound, chemically known as 4-cyclododecyl-2,6-dimethylmorpholine, is a synthetic compound. Its production typically yields a mixture of cis- (approximately 60%) and trans-isomers (approximately 40%), which can influence its physicochemical properties and biological activity.

Alkylation Processes Involving 2,6-Dimethylmorpholine (B58159) and Cyclododecyl Bromide

The primary synthetic route for this compound involves an alkylation reaction. This process specifically entails the reaction of 2,6-dimethylmorpholine with cyclododecyl bromide. The reaction is carried out under basic conditions, commonly utilizing an organic solvent such as tetrahydrofuran, with sodium hydride serving as the base. Following the reaction, the crude product is typically purified through standard laboratory techniques like recrystallization or column chromatography to achieve the desired purity. Industrial-scale production of this compound employs similar synthetic pathways, incorporating optimizations to enhance reaction yield and product purity, often involving high-pressure reactors and continuous flow processes.

Research on this compound Derivatives for Modified Biological Properties

Research into this compound derivatives aims to enhance its inherent properties, particularly its stability and efficacy, thereby broadening its potential agricultural applications. Two notable derivatives that have been investigated are this compound-acetate and this compound-benzoate. herts.ac.uk

Investigation of this compound-Acetate and Benzoate for Enhanced Stability and Efficacy

This compound-acetate (4-cyclododecyl-2,6-dimethylmorpholine acetate) and this compound-benzoate (4-cyclododecyl-2,6-dimethylmorpholine benzoate) are derivatives that have been explored for their potential to improve upon the parent compound's characteristics. herts.ac.ukherts.ac.uk These derivatives are noted for their ability to enhance solubility and stability, which can contribute to their broader utility in agricultural settings.

This compound-acetate, introduced around 1968, functions as a systemic fungicide with both protective and curative actions, inhibiting sterol biosynthesis in fungal membranes. herts.ac.uk Its application has been documented for controlling powdery mildew, particularly on greenhouse- and field-grown roses. publications.gc.ca Research has also explored strategies to improve the efficacy of this compound-acetate, such as its combined use with this compound-resistant strains of biocontrol fungi like Sporothrix flocculosa. This approach has shown promise in integrated pest management programs, potentially leading to better disease control and a reduction in the required chemical application, which could also mitigate phytotoxicity effects on plants. google.com

This compound-benzoate also acts as a fungicide by inhibiting sterol biosynthesis in membranes and exists as a cis-trans mixture. herts.ac.uk While specific comparative data on the enhanced stability and efficacy of these derivatives in a tabular format are not widely detailed in public literature, the qualitative findings suggest that their derivatization contributes to improved handling and performance characteristics, thereby expanding their practical applications in crop protection.

Compound Information

Future Research Trajectories and Sustainable Applications

Addressing Knowledge Gaps in Environmental Fate and Ecotoxicology

Understanding the environmental behavior and ecological impact of dodemorph is crucial for its responsible and sustainable application. While this compound is characterized as moderately persistent in soil and non-mobile, indicating a low likelihood of groundwater leaching, its broader environmental fate and ecotoxicological profile still present areas for further investigation. herts.ac.uk

Current knowledge indicates that this compound exhibits low toxicity to mammals but moderate toxicity to non-target organisms such as bees, fish, and aquatic invertebrates. herts.ac.uk Data on human toxicity is limited, though some reports suggest it could be a reproductive/developmental toxin and an irritant. herts.ac.uk

Future research must focus on several key areas to comprehensively assess this compound's environmental footprint:

Computational Toxicology and Risk Prediction: Enhancing computational models to more accurately predict the environmental risk posed by this compound is a critical need. frontiersin.orgfrontiersin.org

"Cocktail Effects" and Mixture Toxicity: Investigations into the "cocktail effect" of this compound when combined with other pesticides or agricultural contaminants (e.g., heavy metals, pharmaceutical and personal care products (PPCPs), and microplastics) are essential to understand synergistic or antagonistic effects on non-target organisms and ecosystems. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com

Dispersion and Trophic Transfer: Research should delve deeper into the dispersion of this compound in various environmental compartments and its potential for trophic transfer along food chains, as most ecotoxicity studies tend to focus on individual species under controlled laboratory conditions rather than complex ecosystem interactions. researchgate.net

In-Depth Elucidation of Stereospecific Biological Activities and Their Implications

This compound exists as a mixture of cis- (approximately 60%) and trans- (approximately 40%) isomers, and these distinct stereoisomers significantly influence its physicochemical properties and biological activities. Research has already highlighted that the diequatorial (cis-) form of this compound demonstrates higher antibacterial activity compared to its axial-equatorial (trans-) counterpart. scirp.org

The implications of stereospecificity extend beyond efficacy to environmental risk. Substantial differences can exist in the biological activity of distinct stereoisomers and their mixtures, and they can degrade at varying rates in the environment and within organisms. researchgate.net This selective degradation can alter exposure levels, toxicity, and bioavailability. Therefore, future research necessitates the application of stereospecific analytical methods, particularly chiral separation techniques, to accurately characterize the asymmetric components of this compound in environmental and exposure studies. researchgate.net

Table 1: Differential Activities of this compound Diastereomers

| Isomer Type | Proportion (Typical) | Key Biological Activity Noted scirp.org |

| Diequatorial (cis-) | ~60% | Higher antibacterial activity |

| Axial-equatorial (trans-) | ~40% | Lower antibacterial activity |

Refinement and Innovation in Fungicide Resistance Management Paradigms

The ongoing challenge of fungicide resistance necessitates continuous refinement and innovation in management strategies. This compound's mechanism of action, which involves inhibiting sterol biosynthesis by targeting Δ8 → Δ7 isomerase and Δ14 reductase enzymes in fungal cell membranes, provides a unique mode of action that can be leveraged in resistance management programs. Its distinct mode of action can serve as an alternative to conventional fungicides, helping to mitigate the development of resistance in fungal strains.

The drive for new and innovative fungicides is fundamentally shaped by the need for effective resistance management, alongside regulatory requirements and evolving customer expectations. agriculturejournals.cz Fungicides with novel modes of action are of particular interest as they play a pivotal role in designing robust resistance management strategies. agriculturejournals.czannualreviews.org The rapid emergence of resistance to some fungicides, such as benzimidazoles, which act as single-site inhibitors, underscores the importance of diversifying fungicidal approaches. davidmoore.org.uk

Future research in this area should focus on:

Understanding Resistance Mechanisms: Deeper insights into how fungal pathogens develop resistance to this compound, even given its specific mode of action, will inform more durable resistance management strategies.

Integrated Resistance Management: Developing and validating integrated strategies that combine this compound with other fungicides, potentially with different modes of action, or with non-chemical control methods, to prolong its effective lifespan and minimize resistance development.

Precautionary Application Strategies: Further research to optimize precautionary application strategies, such as limiting the total number of this compound applications and ensuring adherence to recommended dose rates, to maintain its efficacy over time. frac.info

Exploration of Novel Formulations and Targeted Delivery Systems for Enhanced Efficacy

A significant challenge in current agricultural practices is the low delivery efficiency of agrochemicals, with estimates suggesting that less than 0.1% of globally applied pesticides reach their intended biological targets. google.com This inefficiency leads to suboptimal efficacy and contributes to undesirable environmental side effects. google.com Consequently, there is a pressing need for novel methods and compositions that enable improved and targeted delivery of agrochemicals like this compound to plants and fungi. google.com

Drawing lessons from advancements in other fields, such as drug delivery, future research can explore:

Nanotechnology-Based Formulations: Investigating the encapsulation of this compound within novel formulations like nanoparticles and liposomes. These systems have shown promise in enhancing therapeutic efficacy and reducing off-target effects by enabling precise and sustained release of active compounds. researchgate.netnih.goviajps.com

Integration of this compound Research Findings into Broader Agro-Environmental Sustainability Initiatives

The findings from research on this compound's environmental fate, stereospecific activities, resistance management, and novel formulations can be integrated into broader agro-environmental sustainability initiatives. Agroecology, an integrated approach that applies ecological and social concepts to agricultural and food systems, seeks to optimize interactions between plants, animals, humans, and the environment for sustainable outcomes. frontiersin.org

The "Green Revolution," while increasing food production, also led to environmental pollution and contamination from the extensive use of synthetic fertilizers and pesticides. researchgate.net Future agriculture aims for a continuous optimization process towards greater sustainability, requiring a holistic approach that addresses various dimensions and stakeholders. mdpi.com

Integrating this compound research into this framework involves:

Ecosystem Services Considerations: Evaluating this compound's impact on beneficial organisms and ecosystem services (e.g., pollinators, soil health) within diverse agricultural landscapes, moving beyond single-species toxicity studies.

Policy and Practice Alignment: Translating research findings into practical guidelines and policy recommendations that support the sustainable use of this compound, aligning with the principles of agroecology and broader sustainable development goals. Future research in agroecology also considers the role of new technologies like digitalization and breeding to enhance sustainability. researchgate.net The concept of agroecology is increasingly being recognized and integrated into global policy discussions and funding streams related to sustainable development. ipes-food.org

By pursuing these research trajectories, the scientific community can ensure that this compound continues to be a valuable and environmentally responsible tool in the evolving landscape of sustainable agriculture.

Q & A

Q. What experimental methodologies are recommended for quantifying Dodemorph isomers (cis-D and trans-D) in bacterial degradation studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to separate and quantify isomers. Conduct cell-media distribution assays by incubating bacterial strains (e.g., strains A, E, P, X, C) with this compound, followed by centrifugation to isolate cellular and extracellular fractions. Measure isomer concentrations in both phases using calibration curves. Include pH monitoring, as ionizability impacts distribution (e.g., pH 4.9–5.5 in ). Report degradation rates as μg/g cell/hour and calculate partition coefficients (K = [cell]/[media]) to assess bacterial uptake efficiency .

Q. What controls are critical when evaluating this compound’s antifungal efficacy in vitro?

- Methodological Answer : Include (1) sterile media controls to rule out abiotic degradation, (2) fungal growth controls (untreated and solvent-only), and (3) isomer-specific controls (pure cis-D and trans-D treatments). Standardize fungal inoculum size and incubation conditions (temperature, pH) to minimize variability. Use ANOVA with post-hoc LSD tests (e.g., LSD₀.₀₅ = 4.94 from ) to compare treatment effects and validate significance .

Q. How can researchers ensure reproducibility in this compound degradation studies across bacterial species?

- Methodological Answer : Pre-screen bacterial strains for metabolic activity using growth curves and baseline degradation assays. Standardize inoculum density (e.g., OD₆₀₀ = 0.6), incubation time, and nutrient availability. Replicate experiments at least three times and report mean degradation rates with standard deviations. Cross-validate findings using strains with contrasting K values (e.g., strain C for trans-D: K = 216.1 vs. strain E: K = 5.8) to identify species-specific degradation patterns .

Advanced Research Questions

Q. How can contradictions in this compound isomer degradation rates across studies be systematically addressed?

- Methodological Answer : Perform meta-analyses to identify variables causing discrepancies, such as bacterial strain selection, pH, or incubation duration. Design follow-up experiments to isolate these factors. For example, replicate ’s conditions (pH 4.9–5.5) while varying bacterial species. Use multivariate regression to model degradation rates against parameters like K and pH. Validate models with independent datasets and publish raw data to enable cross-study comparisons .

Q. What strategies optimize experimental design for studying this compound’s environmental persistence in plant-microbe systems?

- Methodological Answer : Employ microcosm studies with soil-plant-bacteria tripartite systems. Monitor this compound residues using isotopic labeling (e.g., ¹⁴C-Dodemorph) to track degradation pathways. Integrate metabolomic profiling of bacterial communities to identify degradation intermediates. Control for environmental variables (soil pH, organic matter) and use machine learning to predict persistence under varying conditions .

Q. How can multi-omics approaches elucidate this compound’s mode of action and bacterial resistance mechanisms?

- Methodological Answer : Combine genomic (whole-genome sequencing of high-degradation strains), transcriptomic (RNA-seq under this compound exposure), and proteomic (LC-MS/MS of bacterial lysates) data. Use bioinformatics tools like KEGG pathway analysis to identify upregulated degradation genes (e.g., hydrolases, cytochrome P450s). Validate candidate enzymes via knockout strains and in vitro activity assays .

Q. What statistical frameworks are suitable for analyzing time-dependent degradation dynamics of this compound isomers?

- Methodological Answer : Apply mixed-effects models to account for repeated measures (e.g., degradation rates at 0, 6, 12, 24 hours). Use non-linear regression to fit degradation curves (e.g., first-order kinetics). Compare model fit using AIC/BIC criteria. For isomer-specific differences, apply survival analysis with time-to-degradation endpoints, stratified by bacterial species .

Methodological Considerations

- Data Validation : Cross-check HPLC results with nuclear magnetic resonance (NMR) for isomer identification. Use internal standards (e.g., deuterated this compound) to correct for extraction efficiency .

- Ethical Compliance : Adhere to OECD guidelines for chemical toxicity testing. Ensure bacterial strain sourcing complies with Nagoya Protocol requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。